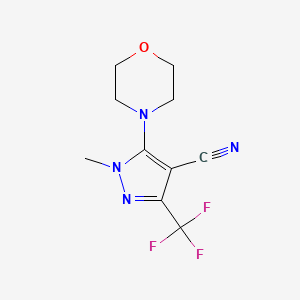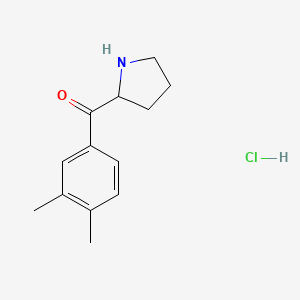
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential in various fields of research. This compound is a urea derivative that has shown promising results in scientific studies, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Novel Urea and Bis-Urea Derivatives in Cancer Research
A study by Perković et al. (2016) discusses the synthesis and biological evaluation of novel compounds including urea and bis-urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties. These compounds showed significant antiproliferative effects, especially against breast carcinoma MCF-7 cell lines. The study highlights the potential of these derivatives in the development of drugs for breast carcinoma, showcasing the scientific application of urea derivatives in cancer research Perković et al., 2016.
Tetrahydropyrimidine Derivatives and Enzyme Inhibition
Sujayev et al. (2016) synthesized tetrahydropyrimidine derivatives from urea and evaluated their inhibition profiles against physiologically relevant enzymes, including carbonic anhydrase and acetylcholinesterase. This research demonstrates the application of cyclic urea derivatives in the development of enzyme inhibitors, contributing to the exploration of therapeutic agents for conditions involving these enzymes Sujayev et al., 2016.
Cyclization Reactions for Heterocyclic Compound Synthesis
The work of Nowicki and Fabrycy (1976) on the cyclization of o-acylphenylacetic acids to form 1-aryl-3-hydroxyisoquinolines involves reactions with urea. This process is significant for the synthesis of heterocyclic compounds, indicating the versatility of urea in facilitating cyclization reactions to produce pharmacologically relevant structures Nowicki & Fabrycy, 1976.
Anticancer Agents Synthesis
An abstract by Redda et al. (2010) on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the importance of tetrahydroisoquinoline derivatives in the search for new anticancer drugs. These compounds, derived through modifications including urea linkage, have been evaluated for their cytotoxicity against various breast cancer cell lines, emphasizing the role of such derivatives in anticancer research Redda et al., 2010.
Isoquinoline and Quinazoline Urea Analogues
The study by van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. By synthesizing and testing various derivatives, this research contributes to understanding the interaction between such compounds and adenosine receptors, which is crucial for developing therapeutic agents targeting these receptors van Muijlwijk-Koezen et al., 2000.
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-14-15-22-19(17-20)11-8-16-28(22)24(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFHGHEZQEAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)




![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)